molecular formula C17H34O3 B12647351 4-Undecene, 1,1,3-triethoxy- CAS No. 72152-77-3

4-Undecene, 1,1,3-triethoxy-

Cat. No.: B12647351
CAS No.: 72152-77-3
M. Wt: 286.4 g/mol
InChI Key: NXYOWUFBHVQRNC-VUSFMPOISA-N
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Description

1,1,3-Triethoxypropane (CAS: 7789-92-6), also known as propane-1,1,3-triethyl ether or β-ethoxypropionaldehyde diethyl acetal, is a triethyl ether derivative with the molecular formula C₇H₁₆O₃ and a molecular weight of 160.21 g/mol . Structurally, it consists of a propane backbone substituted with three ethoxy (-OCH₂CH₃) groups at positions 1, 1, and 3. This compound is primarily utilized in organic synthesis as a reagent, particularly in the production of ethyl linoleate and diethyl succinate . It has also been identified in phytochemical studies of plant extracts, such as Pothos scandens and Ludwigia parviflora, though it lacks significant bioactivity .

Properties

CAS No.

72152-77-3

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

(E,3R)-1,1,3-triethoxyundec-4-ene

InChI

InChI=1S/C17H34O3/c1-5-9-10-11-12-13-14-16(18-6-2)15-17(19-7-3)20-8-4/h13-14,16-17H,5-12,15H2,1-4H3/b14-13+/t16-/m0/s1

InChI Key

NXYOWUFBHVQRNC-VUSFMPOISA-N

Isomeric SMILES

CCCCCC/C=C/[C@@H](CC(OCC)OCC)OCC

Canonical SMILES

CCCCCCC=CC(CC(OCC)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Undecene, 1,1,3-triethoxy- typically involves the reaction of undecene with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are usually employed.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

    Solvent: Organic solvents like toluene or dichloromethane may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Undecene, 1,1,3-triethoxy- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Feedstock Preparation: Purified undecene and ethyl orthoformate are prepared.

    Reaction: The feedstocks are introduced into a continuous flow reactor with the acid catalyst.

    Separation: The product is separated from the reaction mixture using distillation or extraction techniques.

    Purification: The final product is purified to remove any impurities or unreacted starting materials.

Chemical Reactions Analysis

Reactivity of the Alkene Functional Group

The double bond in 4-undecene undergoes typical alkene reactions, including:

  • Addition Reactions : The alkene can react with electrophiles (e.g., H₂, halogens, acids) or participate in cycloadditions (e.g., Diels-Alder). Ethoxy groups may act as electron-donating substituents, stabilizing charged intermediates and influencing regiochemistry.

  • Polymerization : Alkenes often polymerize under catalytic conditions (e.g., nickel or palladium complexes). Studies on similar systems, such as nickel-catalyzed dimerization of alkenes, highlight the role of additives like triphenylphosphine in controlling product selectivity .

  • Oxidation : Ozonolysis or epoxidation could cleave the double bond, forming carbonyl-containing products. Ethoxy groups might stabilize reactive intermediates during these reactions.

Influence of Ethoxy Groups on Reactivity

The three ethoxy substituents introduce steric and electronic effects:

  • Electronic Effects : Ethoxy groups are electron-donating via resonance, potentially enhancing the alkene’s nucleophilicity and stability in acidic conditions.

  • Steric Effects : Bulky ethoxy substituents near the double bond may hinder access to reactive sites, affecting reaction rates and regioselectivity.

This behavior parallels findings in transition-metal catalysis, where ethoxy-functionalized ligands (e.g., butoxy groups) enhance the activity of palladium complexes in cross-coupling reactions .

Surface Functionalization

Alkenes like 4-undecene can react with hydroxylated surfaces (e.g., silicon) under thermal conditions, forming covalent bonds. For example, 1-undecene reacts with hydroxyl-terminated silicon surfaces at elevated temperatures, yielding stable monolayers . The ethoxy groups in this compound might alter surface-binding kinetics or stability.

Structural Comparisons and Analogous Compounds

While direct data on 4-undecene is limited, insights can be drawn from related compounds:

CompoundKey FeaturesRelevance to 4-Undecene, 1,1,3-Triethoxy-
1,1,3-TriethoxypropaneThree ethoxy groups, shorter chainSimilar ether reactivity but smaller scale
4-Decene, 1,1,3-Triethoxy-Truncated chain lengthComparable alkene reactivity, ethoxy effects

Potential Research Gaps and Directions

  • Kinetic Studies : Quantitative rate data for alkene reactions in 4-undecene are absent; such studies could clarify the ethoxy groups’ electronic/steric impacts.

  • Catalyst Optimization : Investigating whether ethoxy substituents enhance catalytic cycles (e.g., in Heck reactions) compared to non-functionalized alkenes.

  • Surface Science : Exploring the compound’s role in functionalizing materials like silicon nanowires, building on known alkene-surface reactions .

Scientific Research Applications

4-Undecene, 1,1,3-triethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-Undecene, 1,1,3-triethoxy- involves its interaction with molecular targets through its ethoxy groups. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Signal Transduction: The compound can influence signal transduction pathways by altering the activity of key proteins.

Comparison with Similar Compounds

Structural Analogues

1,1,3-Triethoxyhexane (CAS: 101-33-7)
  • Formula : C₁₂H₂₆O₃
  • Molecular Weight : 218.34 g/mol
  • Structure : A hexane chain substituted with triethoxy groups at positions 1, 1, and 3.
  • Key Differences : The longer carbon chain increases hydrophobicity and boiling point compared to 1,1,3-triethoxypropane. It is used in specialty solvents and intermediates .
Triethoxy[4-(trifluoromethyl)phenyl]silane (CAS: 188748-63-2)
  • Formula : C₁₃H₁₇F₃O₃Si
  • Molecular Weight : 330.36 g/mol
  • Structure : A silane compound with a trifluoromethyl-substituted aromatic ring and triethoxy groups.
  • Key Differences : The silicon center and aromatic ring enhance electronic properties and hydrophobicity, making it suitable for surface modification and silanization reactions .
4-Undecene (CAS: 693-62-9)
  • Formula : C₁₁H₂₂
  • Molecular Weight : 154.29 g/mol
  • Structure : A linear alkene with a double bond at position 4.
  • Key Differences : Lacks ethoxy groups, resulting in lower polarity and higher volatility. Used as a chemical intermediate in polymer and fragrance industries .

Functional and Application-Based Comparison

Table 2: Occurrence in Natural Sources
Compound Plant Source Concentration (%) Reference
1,1,3-Triethoxypropane Ludwigia parviflora ~12%
Pothos scandens Minor constituent
4-Undecene Clerodendrum colebrookianum Not quantified

Research Findings

Acts as a stabilizer in gas chromatography (GC) analyses due to its volatility and inertness .

Triethoxy Silanes :

  • Demonstrated superior performance in creating hydrophobic coatings for textiles and construction materials .
  • Enhanced chemical resistance and mechanical stability compared to aliphatic triethoxy compounds .

4-Undecene :

  • Used in synthetic pathways for flavor compounds and plasticizers due to its reactive double bond .

Biological Activity

4-Undecene, 1,1,3-triethoxy- is a compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

4-Undecene, 1,1,3-triethoxy- is synthesized through the reaction of undecene with ethyl orthoformate in the presence of an acid catalyst. Key parameters in its synthesis include:

  • Temperature : 60-80°C
  • Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
  • Solvents : Organic solvents like toluene or dichloromethane

The compound's structure features three ethoxy groups that contribute to its chemical reactivity and biological interactions .

The biological activity of 4-Undecene, 1,1,3-triethoxy- is primarily attributed to its ethoxy groups. These groups facilitate:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
  • Receptor Binding : It may interact with cellular receptors, modulating their activity.
  • Signal Transduction : The compound influences signal transduction pathways by altering the activity of key proteins .

Biological Activity

Research indicates that 4-Undecene, 1,1,3-triethoxy- exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may affect cell viability in specific cancer cell lines.

Case Studies

  • Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy of 4-Undecene, 1,1,3-triethoxy- against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at certain concentrations.
  • Cytotoxicity Assessment :
    • In vitro tests on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in decreased cell viability. The IC50 values were determined to provide insights into its potency against cancer cells.

Toxicological Profile

A hazard assessment revealed the following:

ParameterResult
Skin SensitizationNot a sensitizer
Reverse Mutation TestNegative
Repeated Dose Toxicity (NOAEL)320 mg/kg/day (28 days)
Reproductive Toxicity (NOAEL)1000 mg/kg/day (oral)

These findings suggest that while the compound has potential therapeutic applications, safety evaluations are essential for further development .

Comparison with Similar Compounds

4-Undecene, 1,1,3-triethoxy- can be compared with other triethoxy compounds to highlight its unique properties:

CompoundStructure CharacteristicsBiological Activity
1,1,3-Triethoxy-4-deceneShorter carbon chainModerate activity
1,1,3-Triethoxy-4-dodeceneLonger carbon chainHigher activity
1,1,3-Triethoxy-4-octeneEven shorter carbon chainVariable activity

The presence of three ethoxy groups and the specific carbon chain length contribute to the distinct reactivity and biological effects of 4-Undecene, 1,1,3-triethoxy-, making it a subject of interest for further research .

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